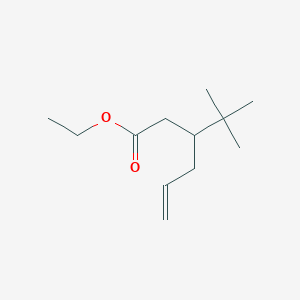![molecular formula C26H18 B14394845 2-[2-(Naphthalen-2-YL)ethenyl]phenanthrene CAS No. 89441-49-6](/img/structure/B14394845.png)
2-[2-(Naphthalen-2-YL)ethenyl]phenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Naphthalen-2-YL)ethenyl]phenanthrene is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) This compound is characterized by the presence of a naphthalene moiety attached to a phenanthrene structure via an ethenyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Naphthalen-2-YL)ethenyl]phenanthrene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene and phenanthrene as the primary starting materials.
Formation of Ethenyl Linkage: The naphthalene is first functionalized to introduce an ethenyl group. This can be achieved through a series of reactions, including halogenation followed by dehydrohalogenation.
Coupling Reaction: The ethenyl-functionalized naphthalene is then coupled with phenanthrene under specific conditions, often using a palladium-catalyzed cross-coupling reaction such as the Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Naphthalen-2-YL)ethenyl]phenanthrene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethenyl linkage to an ethyl group.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinone and phenanthrenequinone derivatives.
Reduction: Formation of 2-[2-(Naphthalen-2-YL)ethyl]phenanthrene.
Substitution: Introduction of halogen, nitro, or other functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
2-[2-(Naphthalen-2-YL)ethenyl]phenanthrene has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PAHs and their interactions with other chemicals.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a probe in biochemical assays.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-[2-(Naphthalen-2-YL)ethenyl]phenanthrene involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, affecting its structure and function. Additionally, it can interact with proteins, altering their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylnaphthalene: Similar structure but lacks the phenanthrene moiety.
2-Vinylnaphthalene: Similar structure but lacks the phenanthrene moiety and has a vinyl group instead of an ethenyl linkage.
Uniqueness
2-[2-(Naphthalen-2-YL)ethenyl]phenanthrene is unique due to its combination of naphthalene and phenanthrene structures, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
89441-49-6 |
|---|---|
Fórmula molecular |
C26H18 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
2-(2-naphthalen-2-ylethenyl)phenanthrene |
InChI |
InChI=1S/C26H18/c1-2-7-23-17-19(11-13-21(23)5-1)9-10-20-12-16-26-24(18-20)15-14-22-6-3-4-8-25(22)26/h1-18H |
Clave InChI |
UTQZIXFHELUIBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C=CC3=CC4=C(C=C3)C5=CC=CC=C5C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


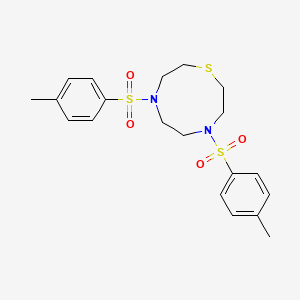
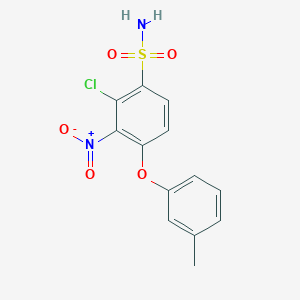
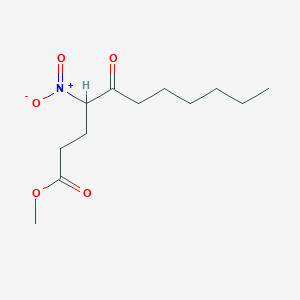
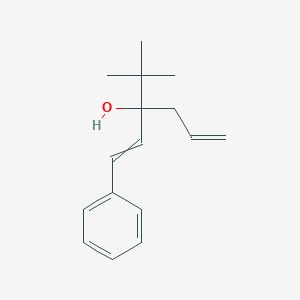

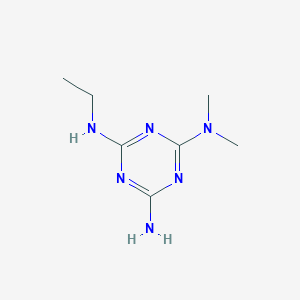
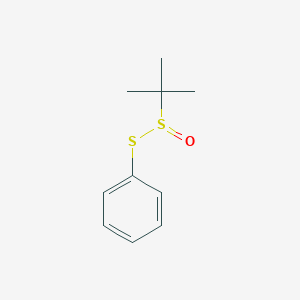

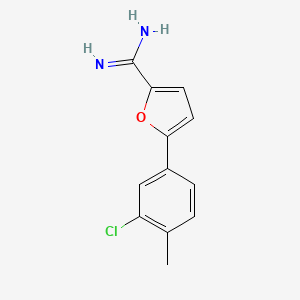

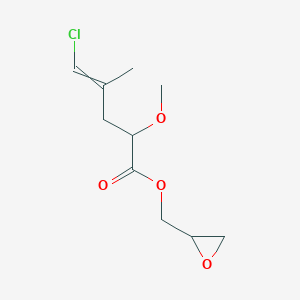
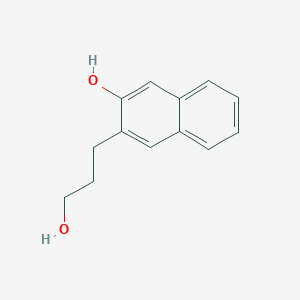
![(NE)-N-[1-(2-methylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14394832.png)
